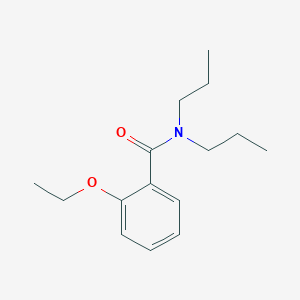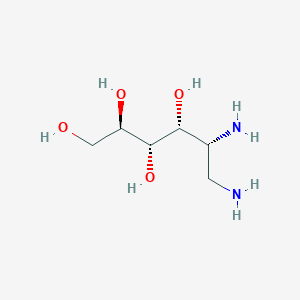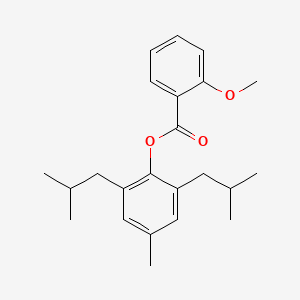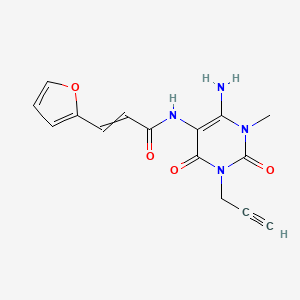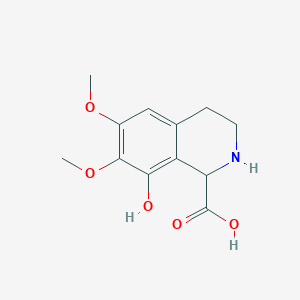![molecular formula C33H32ClN5O5 B13816969 N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base substituted with a chlorinated group and an acetamide moiety, along with a sugar moiety that is heavily substituted with phenylmethoxy groups. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of antiviral or anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, chlorination, and acetamide formation.
Protection of Hydroxyl Groups: The synthesis begins with the protection of hydroxyl groups on the sugar moiety using phenylmethoxy groups. This step is crucial to prevent unwanted side reactions during subsequent steps.
Glycosylation: The protected sugar moiety is then glycosylated with a purine base. This step involves the formation of a glycosidic bond between the sugar and the purine base.
Chlorination: The purine base is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Acetamide Formation: The final step involves the introduction of the acetamide group at the 2-position of the purine base. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenylmethoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chlorinated purine base can yield the corresponding amine.
Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-chloropurin-2-yl]acetamide
- N-[9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-6-chloropurin-2-yl]acetamide
Uniqueness
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is unique due to its heavily substituted sugar moiety, which may confer enhanced stability and specificity in its interactions with biological targets. This structural uniqueness could potentially lead to improved efficacy and reduced side effects in therapeutic applications.
Eigenschaften
Molekularformel |
C33H32ClN5O5 |
|---|---|
Molekulargewicht |
614.1 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide |
InChI |
InChI=1S/C33H32ClN5O5/c1-22(40)36-33-37-30(34)27-31(38-33)39(21-35-27)32-29(43-19-25-15-9-4-10-16-25)28(42-18-24-13-7-3-8-14-24)26(44-32)20-41-17-23-11-5-2-6-12-23/h2-16,21,26,28-29,32H,17-20H2,1H3,(H,36,37,38,40)/t26-,28-,29+,32-/m1/s1 |
InChI-Schlüssel |
UIMYQZYIFCUIHC-NFFKMHHLSA-N |
Isomerische SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


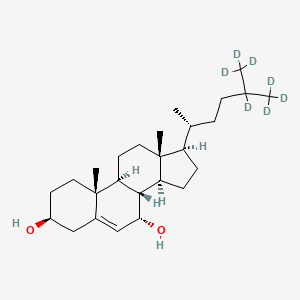
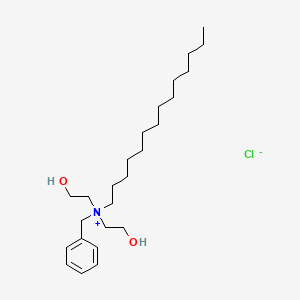
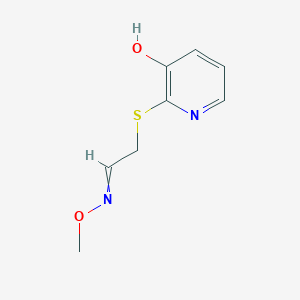
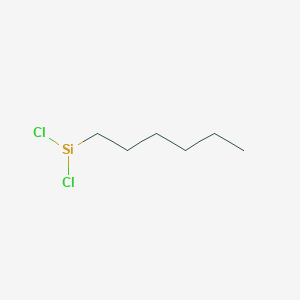
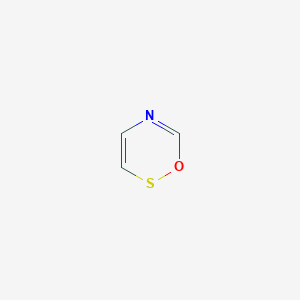
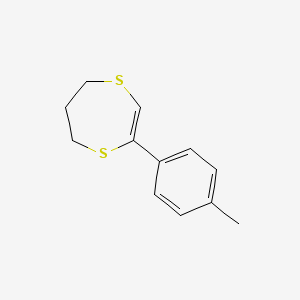
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
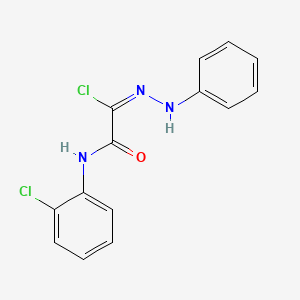
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
